c-Fms-IN-6

Kinase inhibition CSF1R IC50

Researchers studying CSF1R-driven macrophage biology often face confounding off-target effects when using multi-kinase inhibitors like Pexidartinib (IC50: 20 nM CSF1R, 10 nM c-KIT). c-Fms-IN-6 (CAS 1628574-81-1) resolves this with sub-10 nM CSF1R potency and >100-fold selectivity over c-KIT and PDGFR (IC50 >1 μM). • Enables unambiguous attribution of phenotypic changes to CSF1R blockade. • Supports precise pathway titration in autoimmune disease models. • Serves as a benchmark reference for medicinal chemistry selectivity profiling. Sourced from validated suppliers with full analytical documentation.

Molecular Formula C22H25N7O2
Molecular Weight 419.5 g/mol
Cat. No. B15145811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Fms-IN-6
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(N=C(C=C3)N4C(=O)NC(=N4)C(C)(C)C)C
InChIInChI=1S/C22H25N7O2/c1-6-28-13-15(12-24-28)17-11-16(9-10-23-17)31-18-7-8-19(25-14(18)2)29-21(30)26-20(27-29)22(3,4)5/h7-13H,6H2,1-5H3,(H,26,27,30)
InChIKeyNWTRDIYLEGZNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Fms-IN-6: Selective CSF1R Inhibitor


c-Fms-IN-6 (also catalogued as CSF1R-IN-6) is a small-molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R/c-FMS) kinase . It exhibits sub-10 nanomolar potency against the unphosphorylated form of CSF1R while demonstrating significantly weaker activity (>1 μM) against the closely related receptor tyrosine kinases c-KIT and PDGFR . The compound's biological profile is derived from patent WO2021197276A1 (compound 5) [1] and is primarily utilized in preclinical research focused on CSF1R-driven macrophage biology, tumor microenvironment modulation, and autoimmune disease mechanisms.

c-Fms-IN-6 Irreplaceability in Assays


The CSF1R inhibitor landscape includes compounds with divergent selectivity fingerprints and potency profiles that critically impact experimental outcomes. For instance, multi-kinase inhibitors like Pexidartinib (PLX3397) potently suppress both CSF1R and c-KIT (IC50: 20 nM and 10 nM, respectively) , confounding interpretation of macrophage-specific effects. Conversely, highly selective agents like BLZ945 (IC50: 1 nM) offer superior CSF1R potency but may exhibit brain-penetrant properties that complicate peripheral-focused studies . c-Fms-IN-6 occupies a distinct niche with its balanced CSF1R potency (IC50 ≤10 nM) and a >100-fold selectivity window against c-KIT and PDGFR, a profile that cannot be replicated by simply adjusting the dose of a less selective or more potent analog. Substitution therefore risks both off-target artifacts and loss of the specific biological window required for reproducible research.

c-Fms-IN-6 Comparative Evidence


CSF1R Potency vs Pexidartinib and ARRY-382

c-Fms-IN-6 demonstrates superior biochemical potency for CSF1R compared to the clinically advanced inhibitor Pexidartinib (PLX3397) and comparable potency to the selective agent ARRY-382. In enzymatic assays measuring inhibition of unphosphorylated CSF1R, c-Fms-IN-6 achieves an IC50 of ≤10 nM . In contrast, Pexidartinib exhibits a CSF1R IC50 of 20 nM , while ARRY-382 achieves an IC50 of 9 nM . The approximately 2-fold potency advantage of c-Fms-IN-6 over Pexidartinib at the target level provides a greater dynamic range for dose-response studies.

Kinase inhibition CSF1R IC50 Biochemical assay

Kinase Selectivity vs Pexidartinib

A defining characteristic of c-Fms-IN-6 is its >100-fold selectivity window between CSF1R and the closely related kinases c-KIT and PDGFR. c-Fms-IN-6 inhibits unphosphorylated c-KIT and PDGFR with an IC50 of >1 μM each . This contrasts sharply with the multi-kinase inhibitor Pexidartinib, which potently inhibits c-KIT (IC50 = 10 nM) and exhibits activity against PDGFR . The selectivity ratio (CSF1R vs. c-KIT) for c-Fms-IN-6 is >100, whereas for Pexidartinib it is only ~2-fold.

Kinase selectivity c-KIT PDGFR Off-target profiling

Cellular Activity in M-NFS-60 Cells

c-Fms-IN-6 demonstrates functional cellular activity in the CSF1R-driven M-NFS-60 mouse myeloid leukemia cell line. The compound inhibits M-NFS-60 cell proliferation with an IC50 range of 0.01 to 0.1 μM . While cross-study cellular data for direct comparators in this exact assay are not uniformly available, this cellular potency range confirms that the biochemical inhibition of CSF1R translates to functional suppression of CSF1R-dependent proliferation, a critical validation for cell-based experimental systems.

Cell proliferation M-NFS-60 CSF1R-dependent Cellular IC50

Selectivity Against BLZ945

c-Fms-IN-6 offers a distinct selectivity profile compared to the brain-penetrant inhibitor BLZ945. BLZ945 exhibits exceptional potency (CSF1R IC50 = 1 nM) and >1,000-fold selectivity over its closest receptor tyrosine kinase homologs . While c-Fms-IN-6 is less potent at CSF1R (IC50 ≤10 nM), it maintains a >100-fold selectivity window against c-KIT and PDGFR. This intermediate selectivity profile may be advantageous in peripheral studies where complete ablation of CSF1R signaling is not desired or where the ultra-high potency of BLZ945 could lead to non-specific effects at high concentrations.

Selectivity BLZ945 Kinase panel Brain penetration

c-Fms-IN-6 Research Applications


Macrophage Polarization Studies

c-Fms-IN-6 is ideally suited for in vitro and in vivo studies examining CSF1R-dependent macrophage function without the confounding influence of c-KIT inhibition. Given its >100-fold selectivity window over c-KIT and PDGFR , researchers can attribute observed phenotypic changes (e.g., M2 polarization, tumor-associated macrophage recruitment) specifically to CSF1R blockade, a clarity not achievable with multi-kinase inhibitors like Pexidartinib.

CSF1R Pathway Titration in Autoimmune Models

The sub-10 nM biochemical potency of c-Fms-IN-6 against CSF1R enables precise titration of pathway activity in cell-based assays. This is particularly valuable in autoimmune disease research (e.g., rheumatoid arthritis, lupus) where complete ablation of CSF1R signaling may be undesirable and a graded response is needed to study therapeutic windows.

Selectivity Benchmark for CSF1R Probes

c-Fms-IN-6 serves as an excellent reference compound for medicinal chemistry programs aimed at optimizing CSF1R selectivity. Its well-defined selectivity profile against c-KIT and PDGFR (>1 μM IC50) provides a benchmark for evaluating novel analogs [1]. Procurement of c-Fms-IN-6 alongside less selective controls (e.g., Pexidartinib) allows for robust assessment of structure-selectivity relationships.

Tumor Microenvironment Macrophage Targeting

In oncology research focusing on tumor-associated macrophages (TAMs), c-Fms-IN-6's balanced profile enables investigation of CSF1R's role in TAM survival and function without the off-target effects on tumor cell c-KIT signaling that complicate interpretation of Pexidartinib studies . This is critical for dissecting the immune component of the tumor microenvironment from direct tumor cell effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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